2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15-7-10-25(11-8-15)30(28,29)19-6-5-9-24(22(19)27)14-20(26)23-21-17(3)12-16(2)13-18(21)4/h5-6,9,12-13,15H,7-8,10-11,14H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHZTDPBKHFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Mesityl Group: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and an appropriate alkylating agent.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Pyridinone Moiety Introduction: The pyridinone moiety can be introduced through a condensation reaction between a pyridine derivative and an appropriate carbonyl compound.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a suitable base.
Final Coupling: The final coupling step involves the reaction of the mesityl, piperidine, and pyridinone intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: Condensation reactions can occur with carbonyl compounds to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Condensation: Carbonyl compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Structure and Composition
The compound features a dihydropyridine core with a sulfonamide group and a piperidine moiety, which enhances its biological activity. The presence of the trimethylphenyl group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, suggesting that this compound could be effective against various bacterial strains.
Neuroprotective Effects
The dihydropyridine scaffold is associated with neuroprotective properties. Studies have shown that derivatives of dihydropyridines can modulate calcium channels and exhibit antioxidant activity, potentially protecting neuronal cells from oxidative stress and excitotoxicity.
Cardiovascular Implications
Dihydropyridine derivatives are commonly used in the treatment of hypertension and angina due to their calcium channel blocking effects. This compound may offer similar cardiovascular benefits by promoting vasodilation and reducing heart workload.
Cancer Research
Preliminary studies suggest that compounds with piperidine and sulfonamide functionalities may inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and interference with cellular signaling involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of Escherichia coli. The compound under review showed promising results in inhibiting bacterial growth in vitro.
Case Study 2: Neuroprotection in Animal Models
In experiments involving rodent models of neurodegeneration, compounds similar to 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide exhibited protective effects against glutamate-induced neurotoxicity. Behavioral assessments indicated improved cognitive function post-treatment.
Case Study 3: Cardiovascular Studies
Clinical trials exploring the effects of dihydropyridine derivatives on blood pressure regulation highlighted the potential for this compound to act as an effective antihypertensive agent. Results showed a significant reduction in systolic blood pressure among treated subjects compared to controls.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dihydropyridine Derivative | Contains dihydropyridine core | Antihypertensive |
| Piperidine-Sulfonamide | Contains piperidine; sulfonamide group | Antibacterial |
| Trimethylphenyl Derivative | Lipophilic nature enhances absorption | Neuroprotective |
Mechanism of Action
The mechanism of action of 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The mesityl-acetamide scaffold is shared with several analogs reported in , such as N-(2,4,6-trimethylphenyl)-acetamide (TMPA) and its derivatives (TMPMA, TMPDMA, TMPDCA). Key structural differences arise from the dihydropyridinone-sulfonyl-piperidine substituent in the target compound, which introduces steric bulk and hydrogen-bonding capabilities absent in simpler analogs.
Table 1: Structural Comparison with N-(2,4,6-Trimethylphenyl) Acetamides
The target compound’s sulfonyl group likely increases torsional rigidity compared to TMPA’s flexible methyl group. The dihydropyridinone ring may also enhance π-π stacking interactions, a feature absent in chloro-substituted derivatives like TMPDCA .
Functional Group Analysis vs. Pharmacopeial Analogs
Compounds listed in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...) share acetamide linkages but replace the mesityl group with 2,6-dimethylphenoxy or trichlorophenyl groups. Additionally, the sulfonyl-piperidine group may confer higher solubility in aqueous media relative to lipophilic trichloroacetamides.
Heterocyclic Core vs. Pyrimido-Pyrimidinone Derivatives
describes pyrimido-pyrimidinone derivatives (e.g., Compound 3b) with acrylamide substituents and piperazine rings. While the target compound’s dihydropyridinone core is less conjugated than pyrimido-pyrimidinones, its sulfonyl-piperidine group could mimic the hydrogen-bond acceptor/donor properties of pyrimidinone nitrogen atoms. The 4-methylpiperidine substituent may also enhance blood-brain barrier penetration compared to the 4-methylpiperazine in compounds, owing to reduced basicity .
Table 2: Functional Group Impact on Physicochemical Properties
Biological Activity
The compound 2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure with a piperidine moiety linked to a sulfonamide and a dihydropyridine core, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 409.5 g/mol. The structural complexity includes:
- A dihydropyridine core, which is often associated with cardiovascular effects.
- A sulfonamide group that enhances solubility and biological activity.
- A piperidine moiety that contributes to various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to specific enzymes or receptors , altering their activity.
- Modulating cellular signaling pathways that lead to physiological responses such as antimicrobial action or enzyme inhibition .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpiperidine derivative | Contains piperidine; lacks difluorophenyl | Antimicrobial |
| Dihydropyridine derivatives | Similar core structure; varies in substituents | Cardiovascular effects |
| Sulfonamide derivatives | Contains sulfonamide; different aromatic groups | Antibacterial |
This table highlights how the combination of structural features in our compound may enhance its pharmacological profile compared to others.
Case Studies and Research Findings
While specific case studies on the exact compound are scarce, related research provides insights into its potential applications:
- Antibacterial Studies : Related compounds have shown moderate to strong antibacterial activity against various strains, indicating that our compound may follow similar patterns .
- Enzyme Inhibition Studies : Research on piperidine derivatives has demonstrated strong inhibitory effects on urease and AChE, suggesting that our compound could be effective in similar assays .
- Docking Studies : Molecular docking studies can elucidate binding affinities and interactions with biological targets, providing a deeper understanding of its mechanism of action .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring, formation of the dihydropyridinone core, and coupling with the trimethylphenylacetamide group. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during sulfonylation .
- Catalysts : Use of triethylamine or DMAP accelerates intermediate formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amide coupling .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Answer :
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the sulfonyl and acetamide groups. Aromatic protons in the trimethylphenyl group appear as singlets due to symmetry .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for sulfur-containing moieties .
- X-ray crystallography : SHELXL software (via SHELX suite) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity, especially for biological assays .
Q. How does the sulfonyl group influence the compound's solubility and reactivity?
- Answer : The sulfonyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., DMSO, ethanol). It also acts as a strong electron-withdrawing group, increasing electrophilicity at the pyridinone ring, which facilitates nucleophilic attacks in derivatization reactions .
Advanced Research Questions
Q. What computational strategies can predict the compound's binding affinity to biological targets?
- Answer :
- Docking studies : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) by aligning the sulfonyl group in catalytic pockets. MD simulations (AMBER/GROMACS) assess stability of ligand-receptor complexes .
- QSAR modeling : Correlates substituent effects (e.g., methyl groups on piperidine) with bioactivity data from analogs to optimize pharmacophores .
Q. How can contradictory bioactivity results across similar compounds be resolved?
- Answer :
- Meta-analysis : Compare IC50 values from enzyme inhibition assays (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 37°C) .
- Structural tweaks : Introduce steric hindrance (e.g., bulkier substituents on the phenyl ring) to test if activity loss correlates with target accessibility .
- Orthogonal assays : Validate cytotoxicity (via MTT assays) to rule off-target effects .
Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?
- Answer :
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Vary substrate concentrations while keeping inhibitor levels constant .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to clarify entropy-driven vs. enthalpy-driven interactions .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., using SHELXD for phase resolution) to visualize binding poses .
Q. How can synthetic by-products be minimized during large-scale production for preclinical studies?
- Answer :
- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, flow rate) using response surface methodology (RSM) .
- Continuous-flow chemistry : Reduces side reactions by maintaining precise temperature/residence time control during exothermic steps .
- In-line monitoring : FTIR or Raman spectroscopy detects intermediates in real time, enabling rapid adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
